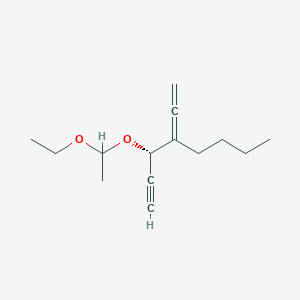
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- is a chemical compound with the molecular formula C14H22O2. It is a derivative of octyne, characterized by the presence of an ethenylidene group and an ethoxyethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves several steps. One common method includes the alkenylation of vinylene carbonate with vinyl triflates, followed by a series of reactions to introduce the ethoxyethoxy group. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and selectivity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethoxy group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alkanes .
Wissenschaftliche Forschungsanwendungen
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalysts, facilitating the formation of new bonds and the transformation of functional groups. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Vergleich Mit ähnlichen Verbindungen
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- can be compared with other octyne derivatives, such as:
1-Octyne: A simple alkyne with a triple bond, used in various organic synthesis reactions.
2-Octyne: Another isomer of octyne, with the triple bond located at a different position.
3-Octyne: Similar to 1-Octyne but with the triple bond at the third carbon.
Eigenschaften
CAS-Nummer |
651020-91-6 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
InChI |
InChI=1S/C14H22O2/c1-6-10-11-13(7-2)14(8-3)16-12(5)15-9-4/h3,12,14H,2,6,9-11H2,1,4-5H3/t12?,14-/m0/s1 |
InChI-Schlüssel |
IVKHBSZJDHJIDY-PYMCNQPYSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C#C)OC(C)OCC |
Kanonische SMILES |
CCCCC(=C=C)C(C#C)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
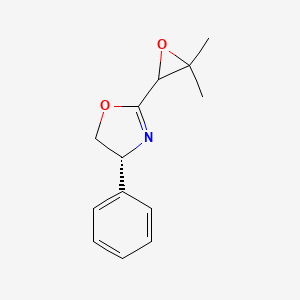
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)
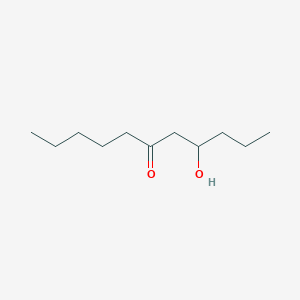
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)
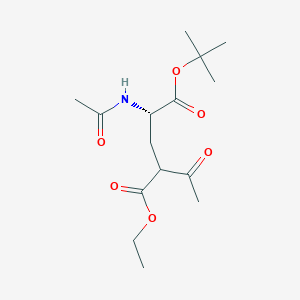
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)


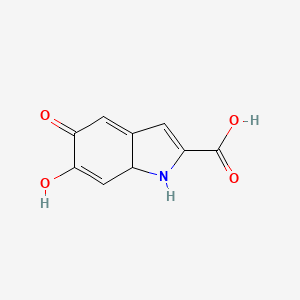
![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
